molecular formula C25H52BrN B12679085 1-Ethyl-1-octadecylpiperidinium bromide CAS No. 56501-34-9

1-Ethyl-1-octadecylpiperidinium bromide

Cat. No.: B12679085
CAS No.: 56501-34-9
M. Wt: 446.6 g/mol
InChI Key: HUGRJSPXVGUTAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-octadecylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C25H52BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a piperidinium ring substituted with an ethyl group and an octadecyl chain, making it a long-chain alkyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-octadecylpiperidinium bromide can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-octadecylpiperidine with ethyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-octadecylpiperidinium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or iodide under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of halide salts (e.g., sodium chloride) in an aqueous or organic solvent.

    Oxidation and Reduction Reactions: May require strong oxidizing or reducing agents, although these reactions are less frequently studied for this compound.

Major Products:

Scientific Research Applications

1-Ethyl-1-octadecylpiperidinium bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethyl-1-octadecylpiperidinium bromide is primarily related to its surfactant properties. The long alkyl chain allows the compound to interact with lipid bilayers, disrupting cell membranes and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .

Comparison with Similar Compounds

  • 1-Ethyl-1-methylpiperidinium bromide
  • 1-Ethyl-1-methylimidazolium bromide
  • 1-Ethylpyridinium bromide

Comparison: 1-Ethyl-1-octadecylpiperidinium bromide is unique due to its long alkyl chain, which imparts distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in disrupting lipid bilayers and enhancing phase transfer processes. In contrast, compounds like 1-ethyl-1-methylpiperidinium bromide and 1-ethylpyridinium bromide have shorter alkyl chains and may not exhibit the same level of surfactant activity .

Properties

CAS No.

56501-34-9

Molecular Formula

C25H52BrN

Molecular Weight

446.6 g/mol

IUPAC Name

1-ethyl-1-octadecylpiperidin-1-ium;bromide

InChI

InChI=1S/C25H52N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26(4-2)24-21-19-22-25-26;/h3-25H2,1-2H3;1H/q+1;/p-1

InChI Key

HUGRJSPXVGUTAR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.